1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea
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Overview
Description
1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea is a useful research compound. Its molecular formula is C22H21N7O and its molecular weight is 399.458. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research on heterocyclic compounds closely related to the chemical structure of interest includes the novel synthesis of pyrazolo[4,3-c]pyridazines and pyrazolo[4,3-c]pyrazoles. This synthesis demonstrates the versatility of heterocyclic diazonium salts in creating compounds with potential applications in various fields, including medicinal chemistry and agricultural chemistry (Elnagdi et al., 1982).
Herbicidal Activity
Pyridazinone derivatives have been identified as inhibitors of the Hill reaction and photosynthesis in plants, suggesting their use as herbicides. This activity is critical for the development of new agricultural chemicals with specific action mechanisms, potentially including derivatives similar to the compound (Hilton et al., 1969).
Antioxidant, Antitumor, and Antimicrobial Activities
Studies on pyrazolopyridines indicate that certain derivatives exhibit significant antioxidant, antitumor, and antimicrobial activities. These findings highlight the potential of such compounds in the development of new therapeutic agents for treating various diseases and infections (El‐Borai et al., 2013).
Antibacterial Compounds
The synthesis of heterocyclic compounds containing a sulfonamido moiety has led to the discovery of new antibacterial agents. This research underlines the significance of structural modification in creating more effective and potentially less toxic antibacterial compounds (Azab et al., 2013).
Anticancer Activity
Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown potent anticancer activity against human breast adenocarcinoma cell lines. This suggests the compound and its derivatives could be explored further for their potential use in cancer therapy (Abdellatif et al., 2014).
Optical Properties for Material Science
The synthesis and study of antipyrine derivatives thin films for their optical properties reveal potential applications in material science, particularly in the development of new optoelectronic devices (El-Ghamaz et al., 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the pyrazolylpyridazine class, which is known to have a wide spectrum of biological activity . More research is needed to identify the specific targets of this compound.
Mode of Action
Derivatives of pyrazolylpyridazine have been reported to exhibit anti-inflammatory, antibacterial, antioxidant, and hypotensive activity . The compound likely interacts with its targets to induce these effects, but the specific interactions and changes are yet to be determined.
Biochemical Pathways
Given the reported biological activities of related compounds, it is possible that this compound affects pathways related to inflammation, bacterial growth, oxidation, and blood pressure regulation
Result of Action
Related compounds have shown a pronounced stimulating effect on plant growth
Properties
IUPAC Name |
1-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3-phenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c1-15-14-16(2)29(28-15)21-13-12-20(26-27-21)23-18-8-10-19(11-9-18)25-22(30)24-17-6-4-3-5-7-17/h3-14H,1-2H3,(H,23,26)(H2,24,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEBRKPKAFWIOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.